molecular formula C18H15FN2O2 B11351441 5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351441
M. Wt: 310.3 g/mol
InChI Key: XBKWPIKOLSBSND-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling with the carboxamide group: This step involves the reaction of the oxazole derivative with an appropriate amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce oxazole alcohols or amines.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(3-bromo-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(3-iodo-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The presence of the fluoro group in 5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O2/c1-11-7-8-13(9-14(11)19)17-10-16(21-23-17)18(22)20-15-6-4-3-5-12(15)2/h3-10H,1-2H3,(H,20,22)

InChI Key

XBKWPIKOLSBSND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C)F

Origin of Product

United States

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